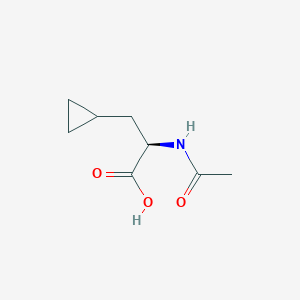

(R)-2-Acetylamino-3-cyclopropylpropionic acid

Descripción general

Descripción

®-2-Acetylamino-3-cyclopropylpropionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetylamino group attached to the second carbon atom and a cyclopropyl group attached to the third carbon atom of the propionic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetylamino-3-cyclopropylpropionic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a cyclopropyl-substituted amino acid.

Acetylation: The amino group of the precursor is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Acetylamino-3-cyclopropylpropionic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Acetylamino-3-cyclopropylpropionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium azide or thiol compounds.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Aplicaciones Científicas De Investigación

Chemistry

®-2-Acetylamino-3-cyclopropylpropionic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the design of enzyme inhibitors and as a probe to study protein-ligand interactions.

Medicine

The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.

Industry

In the industrial sector, ®-2-Acetylamino-3-cyclopropylpropionic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of ®-2-Acetylamino-3-cyclopropylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or by inducing conformational changes in the enzyme structure.

Comparación Con Compuestos Similares

Similar Compounds

®-2-Acetylamino-3-cyclopropylpropionic acid: Unique due to the presence of both acetylamino and cyclopropyl groups.

®-2-Acetylamino-3-phenylpropionic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.

®-2-Acetylamino-3-methylpropionic acid: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

®-2-Acetylamino-3-cyclopropylpropionic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities.

Actividad Biológica

(R)-2-Acetylamino-3-cyclopropylpropionic acid (CAS No. 121786-36-5) is an organic compound classified as an amino acid derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an acetylamino group at the second carbon and a cyclopropyl group at the third carbon of the propionic acid backbone. Its molecular formula is , and it is characterized by unique steric and electronic properties due to the cyclopropyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The acetylamino group can form hydrogen bonds with active site residues of enzymes, while the cyclopropyl group provides steric hindrance that may influence binding affinity and specificity. This compound has been studied for its potential role in enzyme inhibition, particularly in pathways related to metabolic disorders.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on:

- Aminopeptidases : The compound shows promise in inhibiting aminopeptidases, which are crucial in protein metabolism.

- Proteases : It has been noted that modifications to the structure can enhance inhibition potency against serine proteases.

Case Studies

- Inhibition of Aminopeptidases : A study demonstrated that this compound effectively inhibited aminopeptidase activity in vitro, suggesting potential applications in treating conditions where modulation of peptide metabolism is beneficial.

- Therapeutic Potential in Diabetes : Research highlighted its potential as a GPR40 agonist, indicating that it may play a role in managing diabetes by enhancing insulin secretion through modulation of GPR40 receptor activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature imparted by the cyclopropyl group. Studies indicate that compounds with similar structures exhibit good bioavailability and metabolic stability, which are critical for therapeutic applications.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate to high |

| Metabolic Stability | Favorable |

Applications in Medicine

The exploration of this compound as a therapeutic agent is ongoing. Its potential applications include:

- Enzyme Inhibitors : As a candidate for developing drugs targeting specific enzymes involved in metabolic diseases.

- Diabetes Management : Its role as a GPR40 agonist positions it as a potential therapeutic agent for diabetes management.

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFPQYGJPTFQH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650611 | |

| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121786-36-5 | |

| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.